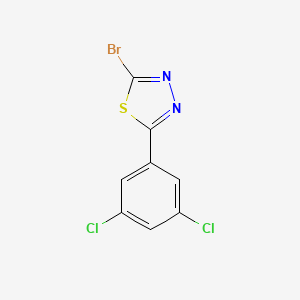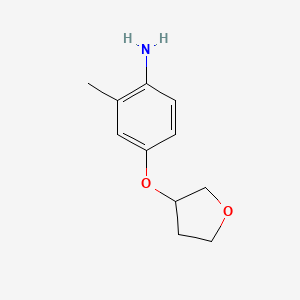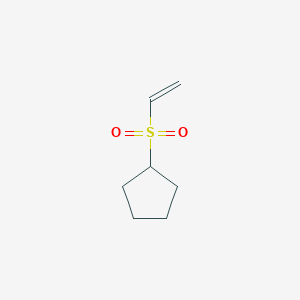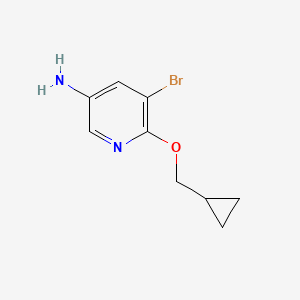
5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine consists of a pyridine ring substituted with a bromo group at the 5th position and a cyclopropylmethoxy group at the 6th position . The compound also has an amine group at the 3rd position .Physical And Chemical Properties Analysis
5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine is a white or off-white powder with a melting point of approximately 108-110°C. The molecular weight of the compound is 243.1 .Scientific Research Applications
Chemical Synthesis and Intermediates
Amination of Bromo-Derivatives of Pyridines : Studies by Pieterse and Hertog (2010) on the amination of bromo-derivatives of pyridines reveal that compounds like 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine can act as intermediates in chemical syntheses, leading to various pyridine derivatives. This process potentially involves pyridyne intermediates (Pieterse & Hertog, 2010).
Suzuki Cross-Coupling Reactions : Research by Ahmad et al. (2017) demonstrates the use of related bromopyridines in palladium-catalyzed Suzuki cross-coupling reactions. These reactions are crucial for synthesizing novel pyridine-based derivatives, which have applications in various fields including materials science (Ahmad et al., 2017).
Organic and Medicinal Chemistry
Synthesis of Impurities in Pharmaceuticals : Li Xing-yu's (2015) research on the synthesis of impurities introduced by related pyridines in pharmaceuticals like roflumilast highlights the importance of understanding the chemical behavior of compounds like 5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine. This is crucial for quality control in drug manufacturing (Li Xing-yu, 2015).
Development of New Polyheterocyclic Ring Systems : Abdel-Latif et al. (2019) used derivatives of similar bromopyridines for constructing new polyheterocyclic ring systems. These systems have potential applications in developing new therapeutic agents (Abdel-Latif, Mehdhar, & Abdel-Ghani, 2019).
Materials Science and Molecular Studies
Electrochemical and Structural Studies : The work of Hegedus, Sundermann, and Dorhout (2003) on the synthesis and complexation of certain pyridine-capped compounds provides insights into the electrochemical properties and structural characteristics that could be relevant for materials based on similar bromopyridine compounds (Hegedus, Sundermann, & Dorhout, 2003).
Vasodilation Activity in Novel Pyridinecarboxylates : Girgis et al. (2008) synthesized novel pyridinecarboxylates with potential vasodilation properties. This research shows the broader implications of pyridine derivatives in medicinal chemistry, particularly in cardiovascular therapeutics (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
properties
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-3-7(11)4-12-9(8)13-5-6-1-2-6/h3-4,6H,1-2,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSXXSPDNPOFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253675 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(cyclopropylmethoxy)pyridin-3-amine | |
CAS RN |
1372606-87-5 | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1372606-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-(cyclopropylmethoxy)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

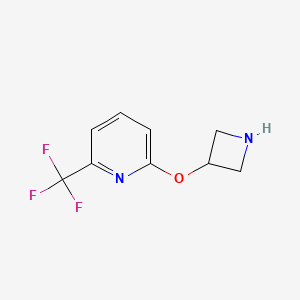
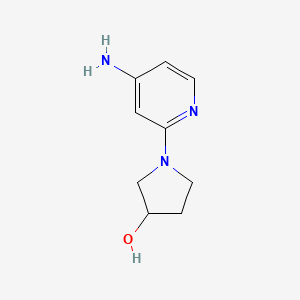
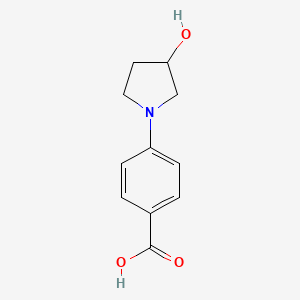
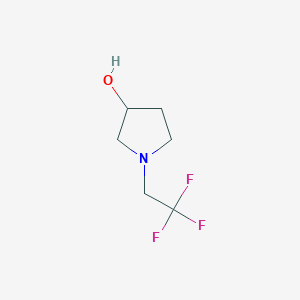
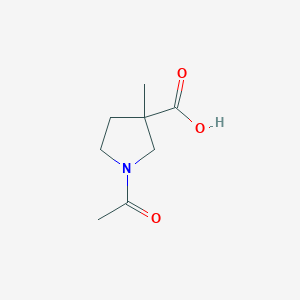
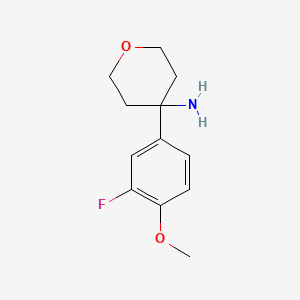
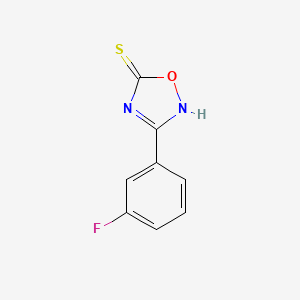
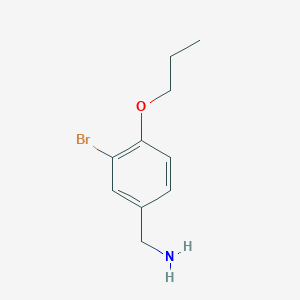
![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
![2-[(2-Methylcyclopentyl)amino]ethan-1-ol](/img/structure/B1445263.png)
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
